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Compound of Interest

Compound Name: P7170

Cat. No.: B609811 Get Quote

An In-depth Technical Guide to the Chemical Structure and Properties of P7170

Introduction
P7170 is a novel, orally bioavailable small molecule inhibitor with a unique dual-action

mechanism, targeting both the mammalian target of rapamycin (mTOR) complexes (mTORC1

and mTORC2) and Activin A receptor type II-like kinase 1 (ALK1).[1] This distinctive profile

confers both potent anti-tumor and anti-angiogenic properties, positioning P7170 as a

promising candidate for cancer therapy.[1] Developed by Piramal Enterprises Ltd., P7170 has

demonstrated significant efficacy in preclinical models and has entered Phase I clinical trials.[1]

This technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and experimental data related to P7170.

Chemical Structure and Properties
P7170 is a complex heterocyclic molecule. Its chemical identity has been confirmed through

various spectroscopic and analytical methods.

Table 1: Chemical and Physical Properties of P7170
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Property Value

IUPAC Name

8-Amino-1-[6-(cyano-dimethyl-methyl)-pyridin-3-

yl]-3-methyl-7-trifluoromethyl-1,3-dihydro-

1,3,5,9-tetraaza-cyclopenta[a]naphthalen-2-

ylidene-cyanamide

Molecular Formula C21H16F3N9

Molecular Weight 451.42 g/mol

CAS Number 1799702-72-9

Appearance Not specified in available literature

Solubility Soluble in DMSO

SMILES Code

CC1=C(N(C2=C1N=C3C(=C(C=N3)C(F)

(F)F)N)C4=CC=C(C=N4)C(C)

(C)C#N)\N=C(N)C#N

Synthesis of P7170
The chemical synthesis of P7170 is detailed in patent WO-2012007926A1. While the full, step-

by-step synthesis protocol from the patent is extensive, it generally involves the construction of

the complex multi-ring system through a series of organic reactions, culminating in the final

active compound. Researchers are directed to this patent for a detailed description of the

synthetic route.

Mechanism of Action and Signaling Pathways
P7170 exerts its anti-cancer effects through the simultaneous inhibition of the PI3K/AKT/mTOR

and ALK1 signaling pathways.

Inhibition of mTORC1 and mTORC2
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth,

proliferation, survival, and metabolism. It is frequently hyperactivated in various cancers. P7170
is a potent inhibitor of both mTORC1 and mTORC2.
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mTORC1 Inhibition: By inhibiting mTORC1, P7170 blocks the phosphorylation of its key

downstream effectors, p70S6K and 4E-BP1. This leads to the suppression of protein

synthesis and cell cycle progression.

mTORC2 Inhibition: P7170's inhibition of mTORC2 prevents the phosphorylation and

activation of AKT at serine 473 (pAKT S473), a crucial step for full AKT activation. This

further dampens the pro-survival signaling within the cancer cell.

Inhibition of ALK1
ALK1, a member of the TGF-β receptor superfamily, is predominantly expressed on endothelial

cells and plays a crucial role in angiogenesis. By inhibiting ALK1, P7170 disrupts the formation

of new blood vessels, a process essential for tumor growth and metastasis. This anti-

angiogenic activity is a key differentiator for P7170 compared to other mTOR inhibitors.[1]

Below is a diagram illustrating the signaling pathways targeted by P7170.
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Preclinical Data
P7170 has demonstrated potent activity in a range of preclinical studies.

In Vitro Activity
P7170 exhibits strong inhibitory effects on the proliferation of various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of P7170

Assay Type Target/Cell Line IC50 (nmol/L)

Enzymatic Assay mTOR 4.4

ALK1 47

PI3Kα 2.2

PI3Kβ 176

PI3Kγ 203

PI3Kδ 4

Cell-Based Assay
pAKT (S473) Inhibition (PC3

cells)
12.4

pS6 (S235/236) Inhibition

(PC3 cells)
2.7

Cell Growth Inhibition Prostate (PC3) 2 - 22

Ovarian (A2780) 2 - 22

Colon (HCT116) 2 - 22

Renal (786-O) 2 - 22

Data compiled from Molecular Cancer Therapeutics, 2015, 14(5), 1095-106.[1]

In Vivo Efficacy
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In mouse xenograft models, orally administered P7170 showed significant, dose-dependent

tumor growth inhibition across a broad range of human tumor types at doses of 10 to 20 mg/kg.

[1]

Experimental Protocols
Detailed methodologies for key experiments are summarized below.

Western Blot Analysis
Cell Treatment and Lysis: Cancer cells were seeded, serum-starved, and then treated with

varying concentrations of P7170 or control compounds. After treatment, cells were

stimulated with serum, harvested, and lysed in a suitable lysis buffer.

Protein Quantification: Protein concentration in the lysates was determined using a standard

protein assay.

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: Membranes were blocked and then incubated with primary antibodies

against target proteins (e.g., p-AKT, p-S6, total AKT, total S6), followed by incubation with

HRP-conjugated secondary antibodies.

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

HUVEC Tube Formation Assay
Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded onto a layer of

Matrigel in a 96-well plate.

Treatment: Cells were treated with different concentrations of P7170 or control compounds.

Incubation: The plate was incubated to allow for the formation of capillary-like structures

(tubes).
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Analysis: Tube formation was visualized and quantified by microscopy. The extent of tube

formation is an indicator of angiogenic potential.

In Vivo Matrigel Plug Assay
Preparation: Nude mice were subcutaneously injected with Matrigel containing pro-

angiogenic factors such as VEGF.

Treatment: Mice were orally administered with P7170 or a vehicle control.

Analysis: After a set period, the Matrigel plugs were excised, and the extent of new blood

vessel formation within the plugs was quantified, often by measuring hemoglobin content.

Below is a workflow diagram for a typical in vivo xenograft study with P7170.
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In Vivo Xenograft Study Workflow

Conclusion
P7170 is a novel and potent dual inhibitor of the mTOR and ALK1 signaling pathways. Its ability

to concurrently suppress tumor cell proliferation and angiogenesis gives it a unique and
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powerful mechanism of action. The preclinical data strongly support its continued investigation

as a promising therapeutic agent for a variety of cancers. The ongoing Phase I clinical trials will

be critical in determining its safety and efficacy in human patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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